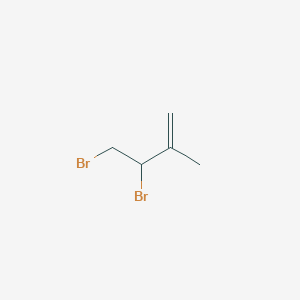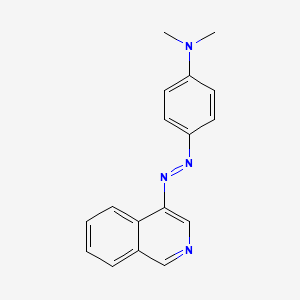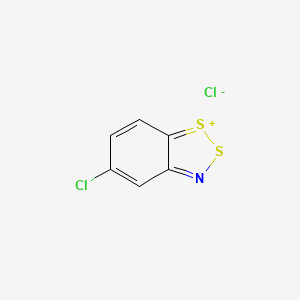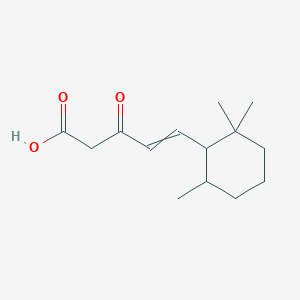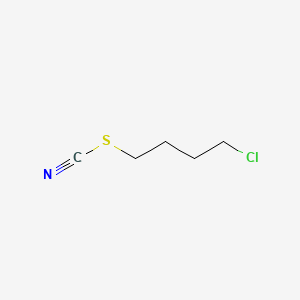
4-Chlorobutyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobutyl thiocyanate is an organic compound that features both a chlorinated alkyl group and a thiocyanate functional group
准备方法
Synthetic Routes and Reaction Conditions: 4-Chlorobutyl thiocyanate can be synthesized through the reaction of 4-chlorobutanol with thiocyanic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the formation of the thiocyanate ester. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting 4-chlorobutyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
化学反应分析
Types of Reactions: 4-Chlorobutyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanate group can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include sulfonyl chlorides and sulfonic acids.
Reduction: Products include thiols and disulfides.
科学研究应用
4-Chlorobutyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce thiocyanate functionality into complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for thiocyanate-binding proteins.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-chlorobutyl thiocyanate involves its interaction with nucleophiles and electrophiles. The thiocyanate group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the chlorine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
4-Chlorobutyl Chloride: Similar in structure but lacks the thiocyanate group.
Butyl Thiocyanate: Similar in structure but lacks the chlorine atom.
4-Bromobutyl Thiocyanate: Similar in structure but has a bromine atom instead of chlorine.
Uniqueness: 4-Chlorobutyl thiocyanate is unique due to the presence of both a chlorinated alkyl group and a thiocyanate functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications .
属性
CAS 编号 |
64047-99-0 |
|---|---|
分子式 |
C5H8ClNS |
分子量 |
149.64 g/mol |
IUPAC 名称 |
4-chlorobutyl thiocyanate |
InChI |
InChI=1S/C5H8ClNS/c6-3-1-2-4-8-5-7/h1-4H2 |
InChI 键 |
RTDSLKLCOSEZTI-UHFFFAOYSA-N |
规范 SMILES |
C(CCCl)CSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)


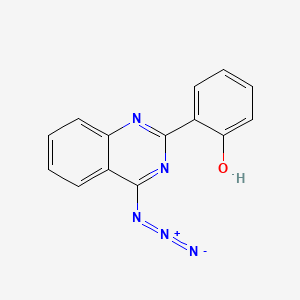

![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
